Methylene bis(4-methylbenzenesulfonate)

Beschreibung

Nomenclature and Structural Context within Organic Chemistry

Methylene (B1212753) bis(4-methylbenzenesulfonate) is systematically known by its IUPAC name, (4-methylphenyl)sulfonyloxymethyl 4-methylbenzenesulfonate (B104242). rsc.org It is also commonly referred to by several synonyms, including Methanediol (B1200039), di-p-toluenesulfonate and Methylene Bis-tosylate. eurjchem.com The compound is assigned the CAS Number 24124-59-2. rsc.org

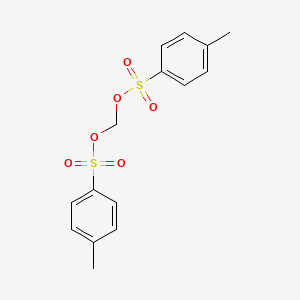

Structurally, the molecule features two 4-methylbenzenesulfonate (tosylate) groups linked by a central methylene (-CH2-) bridge. The tosylate group is a well-established excellent leaving group in nucleophilic substitution reactions, a property conferred by the resonance stabilization of the resulting tosylate anion. This inherent reactivity of the two tosylate moieties makes Methylene bis(4-methylbenzenesulfonate) a bifunctional electrophile, capable of reacting with a variety of nucleophiles at two distinct sites.

| Identifier | Value |

|---|---|

| IUPAC Name | (4-methylphenyl)sulfonyloxymethyl 4-methylbenzenesulfonate |

| Synonyms | Methanediol, di-p-toluenesulfonate, Methylene Bis-tosylate |

| CAS Number | 24124-59-2 |

| Molecular Formula | C15H16O6S2 |

| Molecular Weight | 356.41 g/mol |

Significance and Research Trajectory of Bis(sulfonate) Esters in Synthetic Chemistry

Bis(sulfonate) esters, as a class of organic compounds, have long been recognized for their pivotal role in synthetic chemistry. eurjchem.comeurjchem.com Their significance primarily lies in their function as potent bis-alkylating agents. nih.gov The sulfonate ester moiety, particularly tosylates, mesylates, and besylates, serves as an excellent leaving group, facilitating nucleophilic substitution reactions. eurjchem.com This characteristic allows for the introduction of the carbon framework between the two sulfonate groups into a wide range of molecules.

The research trajectory of bis(sulfonate) esters has evolved from their fundamental use in simple alkylation reactions to more sophisticated applications in the construction of complex molecular architectures. eurjchem.com Historically, these reagents were instrumental in forming new carbon-carbon and carbon-heteroatom bonds. In recent decades, their application has expanded significantly into areas such as the synthesis of macrocycles, polymers, and various heterocyclic systems. jetir.org The predictable reactivity and stability of sulfonate esters have made them reliable tools for organic chemists. eurjchem.comeurjchem.com Current research continues to explore new synthetic methodologies utilizing bis(sulfonate) esters, focusing on enhancing reaction efficiency, selectivity, and the development of novel molecular structures with potential applications in medicinal chemistry and materials science. eurjchem.comeurjchem.com

Overview of Methylene bis(4-methylbenzenesulfonate)'s Role as a Versatile Synthetic Intermediate

Methylene bis(4-methylbenzenesulfonate) serves as a highly effective and versatile synthetic intermediate, primarily functioning as a methylene-bridging agent in various organic syntheses. Its bifunctional nature allows it to react with two nucleophilic centers, leading to the formation of cyclic or bridged structures.

A significant application of this compound is in the synthesis of macrocyclic compounds, such as crown ethers. jetir.org By reacting Methylene bis(4-methylbenzenesulfonate) with diols or other suitable bis-nucleophiles, chemists can construct the characteristic polyether rings of crown ethers, which are renowned for their ability to selectively bind metal cations. jetir.org

Furthermore, this reagent is extensively used in the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgmdpi.comnih.gov Reactions with diamines, for instance, can lead to the formation of various saturated and unsaturated heterocyclic rings, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals. nih.govmdpi.comnih.gov The methylene bridge from the reagent becomes an integral part of the newly formed heterocyclic system.

In the realm of polymer chemistry, Methylene bis(4-methylbenzenesulfonate) can act as a cross-linking agent. researchgate.netnih.govmdpi.com By reacting with functional groups on polymer chains, it can create covalent bonds between them, leading to the formation of a three-dimensional polymer network. This cross-linking process can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the resulting polymer material. nih.govmdpi.com

The reactivity of Methylene bis(4-methylbenzenesulfonate) with a wide range of nucleophiles, including amines, phenols, and thiols, underscores its broad utility as a synthetic intermediate for introducing a methylene bridge into diverse molecular frameworks.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methylphenyl)sulfonyloxymethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6S2/c1-12-3-7-14(8-4-12)22(16,17)20-11-21-23(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXULLPDKRNGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30317572 | |

| Record name | Methylene bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24124-59-2 | |

| Record name | 24124-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylene bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Methylene Bis 4 Methylbenzenesulfonate and Its Derivatives

Direct Synthesis Pathways of Methylene (B1212753) bis(4-methylbenzenesulfonate)

The principal route for the synthesis of Methylene bis(4-methylbenzenesulfonate) involves the esterification of a methylene diol source with 4-methylbenzenesulfonyl chloride. This process is a cornerstone of sulfonate ester formation in organic chemistry.

Esterification Reactions Employing 4-Methylbenzenesulfonyl Chloride and Diols

The synthesis of Methylene bis(4-methylbenzenesulfonate) is achieved through the reaction of 4-methylbenzenesulfonyl chloride (also known as tosyl chloride, TsCl) with a source of methanediol (B1200039). wikipedia.org Since methanediol is unstable, precursors such as formaldehyde (B43269) or its polymer, paraformaldehyde, are commonly utilized in situ. The fundamental reaction involves the nucleophilic attack of the hydroxyl groups of the diol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the desired disulfonate ester and hydrochloric acid as a byproduct. masterorganicchemistry.com

2 CH₃C₆H₄SO₂Cl + HOCH₂OH → CH₃C₆H₄SO₂OCH₂OSO₂C₆H₄CH₃ + 2 HCl

This transformation is a standard method for converting alcohols into good leaving groups, a critical step in many nucleophilic substitution and elimination reactions. masterorganicchemistry.comsvkm-iop.ac.in

Optimized Reaction Conditions and Catalytic Systems for Enhanced Yield and Selectivity

To maximize the yield and purity of Methylene bis(4-methylbenzenesulfonate), careful optimization of reaction conditions is crucial. This includes the strategic use of solvents, bases, and control over temperature and reaction time.

The choice of solvent and base is paramount in the synthesis of sulfonate esters. Aprotic solvents such as dichloromethane (B109758) or chloroform (B151607) are often employed to dissolve the reactants and facilitate the reaction. svkm-iop.ac.in

A base is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. wikipedia.org Pyridine is a commonly used base in tosylation reactions. It serves a dual purpose: it acts as a base to scavenge the HCl produced and can also function as a nucleophilic catalyst. svkm-iop.ac.in Pyridine reacts with tosyl chloride to form a highly reactive tosylpyridinium salt, which is then more readily attacked by the alcohol. Triethylamine (B128534) is another base frequently used for this purpose. wikipedia.org The selection of the base can be critical to the efficiency of the tosylation process. wikipedia.org

| Parameter | Role in Synthesis | Common Examples |

| Solvent | Dissolves reactants and facilitates the reaction. | Dichloromethane, Chloroform |

| Base | Neutralizes HCl byproduct and can act as a catalyst. | Pyridine, Triethylamine |

Temperature and reaction time are critical parameters that significantly influence the rate and outcome of the esterification. Tosylation reactions are often conducted at low temperatures, typically between 0 °C and room temperature, to control the reaction rate and minimize side reactions. For instance, a general procedure for the tosylation of an alcohol involves adding p-toluenesulfonyl chloride at a temperature maintained below 20°C, followed by stirring for several hours at that temperature. orgsyn.org

The reaction time is also a crucial factor and is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion. Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may result in the degradation of the product or the formation of byproducts. The optimal time can vary depending on the specific reactants and conditions but often ranges from a few hours to overnight. google.com

| Factor | Influence on Reaction | Typical Conditions |

| Temperature | Controls reaction rate and minimizes side products. | 0 °C to room temperature |

| Time | Determines the extent of reactant conversion. | Several hours to overnight |

Synthesis of Advanced Methylene bis(4-methylbenzenesulfonate) Analogues and Derivatives

The versatility of Methylene bis(4-methylbenzenesulfonate) extends to the synthesis of its more complex analogues and derivatives, which can possess tailored properties for specific applications.

Functionalization at the Methylene Bridge

While direct experimental evidence for the extensive functionalization at the methylene bridge of Methylene bis(4-methylbenzenesulfonate) is not widely reported in readily available literature, the principles of organic synthesis suggest potential pathways. Introducing substituents on the methylene carbon would require starting with a substituted diol. For example, using a 1,1-disubstituted-1,1-ethanediol in the esterification reaction with 4-methylbenzenesulfonyl chloride would theoretically yield a derivative with a substituted bridge.

The synthesis of such substituted diols can be challenging due to their inherent instability. However, strategies involving the use of protected diols or in situ generation from corresponding ketones could be explored. The reactivity of the C-H bonds on the methylene bridge itself towards functionalization is expected to be low. However, radical-based or metal-catalyzed C-H activation methodologies could potentially be investigated for direct modification, although such approaches are not commonly documented for this specific compound.

Further research in this area could open avenues for creating a diverse library of Methylene bis(4-methylbenzenesulfonate) analogues with unique electronic and steric properties, expanding their utility in organic synthesis.

Introduction of Heteroatoms and Cyclic Structures

The introduction of heteroatoms and the formation of cyclic structures using Methylene bis(4-methylbenzenesulfonate) as a key reagent is a significant area of its application. The compound's ability to act as a dielectrophile allows for the facile construction of macrocycles and other heterocyclic systems through reactions with dinucleophiles. A notable example of this is in the synthesis of crown ethers and their aza-analogs.

In a manner analogous to the Williamson ether synthesis, Methylene bis(4-methylbenzenesulfonate) can react with diols or diamines to yield cyclic ethers and amines, respectively. For instance, the reaction with oligoethylene glycols in the presence of a base can lead to the formation of crown ethers, where the methylene group from the reagent becomes part of the cyclic backbone. Similarly, reaction with dialkanolamines can produce monoaza crown ethers. The general scheme for such a cyclization reaction is presented below:

General Reaction Scheme for Cyclization:

HO-R-OH + TsO-CH₂-OTs + 2 Base → (-O-R-O-CH₂-)n + 2 Base-H⁺ + 2 TsO⁻

Where R is a flexible linker such as an oligoethylene glycol chain, and Ts represents the tosyl group (4-methylbenzenesulfonyl).

The efficiency of these cyclization reactions is often governed by high-dilution principles to favor intramolecular cyclization over intermolecular polymerization. The choice of base and solvent system is also critical in optimizing the yield of the desired cyclic product.

The following table summarizes representative examples of the synthesis of cyclic structures using tosylate-containing dielectrophiles.

| Dinucleophile | Reagent | Product Type |

| Dialkanolamine | Oligoethylene glycol di(toluene-p-sulphonate) | Monoaza crown ether |

| Diol | Methylene bis(4-methylbenzenesulfonate) (proposed) | Crown ether |

| Diamine | Methylene bis(4-methylbenzenesulfonate) (proposed) | Cyclic diamine |

Stereoselective Synthesis of Chiral Derivatives

The stereoselective synthesis of chiral derivatives using Methylene bis(4-methylbenzenesulfonate) is a more nuanced area of its chemistry. As an achiral molecule itself, the introduction of chirality must originate from a chiral reactant, catalyst, or auxiliary. The symmetrical nature of Methylene bis(4-methylbenzenesulfonate) presents both a challenge and an opportunity in stereoselective synthesis.

One potential strategy for the stereoselective synthesis of chiral derivatives involves the reaction of Methylene bis(4-methylbenzenesulfonate) with a C₂-symmetric chiral dinucleophile. In such a reaction, the rigid C₂-symmetry of the nucleophile can control the stereochemical outcome of the cyclization, leading to the formation of a single diastereomer of the cyclic product.

Another approach could involve a desymmetrization reaction, where a chiral reagent or catalyst selectively functionalizes one of the two tosylate groups, leading to a chiral intermediate that can be further elaborated. However, the high reactivity of both tosylate groups makes such a selective monofunctionalization challenging.

Currently, there is limited specific literature on the stereoselective synthesis of chiral derivatives directly from Methylene bis(4-methylbenzenesulfonate). This remains an area with potential for future research, particularly in the synthesis of chiral macrocycles and ligands for asymmetric catalysis.

Modification of the Benzenesulfonate (B1194179) Moieties

The reactivity of Methylene bis(4-methylbenzenesulfonate) can be modulated by altering the electronic properties of the benzenesulfonate moieties. This can be achieved through the incorporation of substituents on the aromatic rings.

The leaving group ability of the tosylate group is influenced by the electronic nature of the para-substituent on the benzene (B151609) ring. The methyl group in the 4-position of the benzenesulfonate is electron-donating, which slightly reduces the leaving group ability compared to an unsubstituted benzenesulfonate.

By replacing the methyl group with either electron-withdrawing or stronger electron-donating groups, the reactivity of the benzenesulfonate leaving group can be tuned. For example, the introduction of a nitro group in the para-position would create Methylene bis(4-nitrobenzenesulfonate), a significantly more reactive electrophile due to the enhanced stability of the resulting 4-nitrobenzenesulfonate anion. Conversely, an electron-donating group like a methoxy (B1213986) group would decrease the reactivity.

This principle allows for the fine-tuning of the reagent's reactivity to suit specific synthetic requirements, such as controlling the rate of reaction or achieving selectivity in the presence of multiple nucleophiles.

| Substituent at 4-position | Electronic Effect | Predicted effect on leaving group ability |

| -NO₂ | Electron-withdrawing | Increased |

| -Cl | Electron-withdrawing | Increased |

| -H | Neutral | Baseline |

| -CH₃ (Tosyl) | Electron-donating | Decreased (relative to -H) |

| -OCH₃ | Electron-donating | Further decreased |

The difunctional nature of Methylene bis(4-methylbenzenesulfonate) makes it a suitable monomer for the synthesis of polymers and oligomers through step-growth polymerization. When reacted with a dinucleophile, such as a bisphenol or a diamine, Methylene bis(4-methylbenzenesulfonate) can act as a linker, leading to the formation of a linear polymer.

A general representation of such a polymerization reaction is:

n H-Nu-R-Nu-H + n TsO-CH₂-OTs → [-Nu-R-Nu-CH₂-]n + 2n TsOH

Where Nu is a nucleophilic group (e.g., -O-, -NH-) and R is an organic spacer.

The properties of the resulting polymer, such as its molecular weight, solubility, and thermal stability, can be controlled by the choice of the dinucleophile and the reaction conditions. This approach opens up possibilities for the synthesis of a variety of functional polymers, including polyethers, polyamines, and polyimides.

Derivatization through Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common mode of reaction for Methylene bis(4-methylbenzenesulfonate). The two tosylate groups are excellent leaving groups, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This allows for the introduction of a variety of functional groups.

A prominent example of nucleophilic substitution is the reaction with sodium azide (B81097) (NaN₃) to form azido (B1232118) derivatives. This reaction typically proceeds via an Sₙ2 mechanism, where the azide ion acts as the nucleophile. The reaction of Methylene bis(4-methylbenzenesulfonate) with two equivalents of sodium azide results in the formation of diazidomethane.

TsO-CH₂-OTs + 2 NaN₃ → N₃-CH₂-N₃ + 2 NaOTs

This reaction is synthetically useful as the resulting diazidomethane can be used in a variety of subsequent transformations, such as cycloaddition reactions (e.g., "click" chemistry) to form bis-triazoles, or reduction to form methylenediamine.

The reaction conditions for the conversion of tosylates to azides typically involve polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) and may require elevated temperatures to ensure complete conversion.

Formation of Barbiturate (B1230296) Derivatives

Methylene bis(4-methylbenzenesulfonate) serves as a precursor in the synthesis of complex barbiturate derivatives. The synthetic strategy involves the reaction of barbiturates, such as barbital (B3395916) and phenobarbital, with formaldehyde in an ethanol (B145695) solvent. This initial step produces 1,3-bis(hydroxymethyl)barbiturates. These intermediates are then treated with p-toluenesulfonyl chloride in dichloromethane, in the presence of triethylamine, to yield the corresponding (1,3(2H,4H)-diyl)bis(methylene)bis(4-methylbenzenesulfonate) barbiturate derivatives. orgsyn.org

The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the 1,3-bis(hydroxymethyl)barbiturate intermediate are converted into tosylate leaving groups. This transformation is crucial for subsequent reactions, such as nucleophilic substitution with sodium amide or hydrazine (B178648) hydrate, to introduce free amino or hydrazinyl groups onto the barbiturate scaffold. orgsyn.org The resulting amino-functionalized barbiturates can be further reacted with aromatic aldehydes to prepare Schiff base derivatives. orgsyn.org

The structure of these synthesized compounds is confirmed using various spectroscopic methods, including Mass Spectrometry, NMR (¹H NMR and ¹³C NMR), and FTIR spectroscopy, along with elemental analysis. orgsyn.org For example, the ¹H NMR spectrum of 5,5-diethyl-1,3-bis(((4-methylphenyl)sulfonyl)oxymethyl)pyrimidine-2,4,6(1H,3H,5H)-trione shows characteristic signals for the aromatic protons, the methylene protons of the CH₂-O-Ts group, and the methyl and ethyl groups of the barbiturate core. orgsyn.org

| Reactants | Reagents & Solvents | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 1,3-bis(hydroxymethyl)barbital | p-toluenesulfonyl chloride, triethylamine, dichloromethane | Reflux for 4-5 hours | 5,5-diethyl-1,3-bis(((4-methylphenyl)sulfonyl)oxymethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 77% |

Synthesis of Nitrile and Amine Derivatives from Sulfonate Precursors

The tosylate groups in Methylene bis(4-methylbenzenesulfonate) are excellent leaving groups, making the compound a suitable substrate for nucleophilic substitution reactions to form C-N bonds, yielding nitrile and amine derivatives. The synthesis of nitriles from sulfonate precursors is a well-established method in organic chemistry. researchgate.net This transformation is typically achieved through a nucleophilic displacement reaction with a cyanide salt, such as sodium or potassium cyanide.

In this proposed synthesis, Methylene bis(4-methylbenzenesulfonate) would react with two equivalents of a cyanide salt. The cyanide anion (CN⁻) acts as a nucleophile, attacking the methylene carbon and displacing the tosylate leaving groups in a double SN2 reaction. This process would result in the formation of malononitrile (B47326) (dithiocyanatomethane).

Similarly, the synthesis of diamine derivatives can be accomplished by reacting Methylene bis(4-methylbenzenesulfonate) with ammonia (B1221849) or primary amines. The nitrogen atom of the amine acts as the nucleophile, displacing the tosylate groups to form two new carbon-nitrogen bonds. The reaction with ammonia would yield the parent geminal diamine, diaminomethane, a compound of theoretical interest. wikipedia.org The use of primary amines would result in the corresponding N,N'-disubstituted diaminomethane. These reactions are fundamental in organic synthesis for creating building blocks used in the preparation of polyamides and other polymers. wikipedia.org

Preparation of Phosphonate (B1237965) and Phosphonate Derivatives

Methylene bis(4-methylbenzenesulfonate) is a valuable electrophile for the synthesis of methylenebis(phosphonate) derivatives through the Michaelis-Arbuzov reaction. wikipedia.orgnih.gov This reaction is a cornerstone in organophosphorus chemistry for the formation of a phosphorus-carbon bond. nih.gov The general mechanism involves the nucleophilic attack of a trivalent phosphorus compound, such as a trialkyl phosphite (B83602), on an alkyl halide or sulfonate. wikipedia.orgorganic-chemistry.org

In this specific application, Methylene bis(4-methylbenzenesulfonate) acts as a dialkylating agent. The reaction is initiated by the SN2 attack of the nucleophilic phosphorus atom of a trialkyl phosphite on one of the electrophilic methylene carbons of the substrate. This displaces a tosylate anion and forms a phosphonium (B103445) salt intermediate. wikipedia.org The displaced tosylate anion then attacks one of the alkyl groups on the phosphonium intermediate, leading to the formation of the phosphonate ester and an alkyl tosylate byproduct. The reaction is repeated on the other side of the molecule to yield the final methylenebis(phosphonate) product.

This method is widely utilized for preparing various phosphonates that serve as important intermediates in other synthetic transformations, such as the Horner-Wadsworth-Emmons reaction. organic-chemistry.org The synthesis is versatile, and various phosphonate esters can be prepared by simply changing the trialkyl phosphite used. google.com

| Substrate | Phosphorus Reagent | General Product | Key Transformation |

|---|---|---|---|

| Methylene bis(4-methylbenzenesulfonate) | Trialkyl phosphite (e.g., Triethyl phosphite) | Tetraalkyl methylenebis(phosphonate) | Formation of two P-C bonds via SN2 displacement of tosylate groups wikipedia.orgorganic-chemistry.org |

Green Chemistry Approaches in Methylene bis(4-methylbenzenesulfonate) Synthesis

Utilization of Environmentally Benign Solvents

The principles of green chemistry encourage the replacement of hazardous solvents with more environmentally benign alternatives. The conventional synthesis of Methylene bis(4-methylbenzenesulfonate) often employs volatile and chlorinated organic solvents like dichloromethane. orgsyn.org Green chemistry seeks to substitute these with solvents that have a lower environmental impact, such as ionic liquids (ILs).

Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. rsc.org They are characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. rsc.orgmdpi.com These properties make them attractive alternatives to traditional volatile organic compounds (VOCs), reducing air pollution and risks associated with inhalation exposure. Furthermore, the solubility properties of ILs can be tuned by modifying the cation and anion, allowing for the design of a solvent system that is optimal for a specific reaction and facilitates product separation and catalyst recycling. rsc.org For the synthesis of Methylene bis(4-methylbenzenesulfonate), an ionic liquid could serve as the reaction medium for the reaction between a methylene source and p-toluenesulfonyl chloride, potentially enhancing reaction rates and simplifying product isolation.

Catalytic Synthesis with Recoverable Catalysts

Another core principle of green chemistry is the use of catalysts to enhance reaction efficiency and the development of recoverable and reusable catalytic systems to minimize waste. The synthesis of sulfonate esters like Methylene bis(4-methylbenzenesulfonate) typically requires a base to neutralize the acid byproduct (HCl if starting from p-toluenesulfonyl chloride). Homogeneous bases such as triethylamine are commonly used but can be difficult to separate from the reaction mixture.

A greener approach involves the use of heterogeneous or recoverable catalysts. Solid-supported catalysts, such as bases immobilized on a polymer resin or inorganic support, can be easily removed from the reaction mixture by simple filtration at the end of the reaction. This simplifies the purification process, reduces the generation of aqueous waste from workup procedures, and allows for the catalyst to be regenerated and reused in subsequent batches. Examples of solid catalysts include metal-exchanged montmorillonite (B579905) clays (B1170129) and other solid acids or bases that have been shown to be effective in tosylation reactions. researchgate.net The development of a robust, recoverable catalyst for the synthesis of Methylene bis(4-methylbenzenesulfonate) would represent a significant step towards a more sustainable and economically viable process.

Reaction Mechanisms and Kinetics in Methylene Bis 4 Methylbenzenesulfonate Chemistry

Role as a Leaving Group in Nucleophilic Substitution Reactions

The 4-methylbenzenesulfonate (B104242) (tosylate) moiety is an excellent leaving group, a characteristic that defines the primary reactivity of Methylene (B1212753) bis(4-methylbenzenesulfonate). A good leaving group is the conjugate base of a strong acid, and its ability to depart is enhanced if the resulting anion is stable. masterorganicchemistry.com The tosylate anion achieves significant stability through resonance, delocalizing the negative charge over the three oxygen atoms of the sulfonate group. masterorganicchemistry.comlibretexts.org This inherent stability makes the conjugate acid, p-toluenesulfonic acid, a strong acid and, consequently, makes tosylate a proficient leaving group in nucleophilic substitution reactions. masterorganicchemistry.com

The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. masterorganicchemistry.com Sulfonate esters, in general, are considered excellent leaving groups for this reason. The leaving group ability within this class can be compared by examining the acidity of their corresponding sulfonic acids. A lower pKa value for the conjugate acid signifies a weaker conjugate base and thus a better leaving group.

Methylene bis(4-methylbenzenesulfonate) possesses two tosylate groups. For context, the tosylate group is comparable in leaving group ability to other common sulfonates like mesylate but is less reactive than highly fluorinated sulfonates such as triflate, which is one of the best known leaving groups. masterorganicchemistry.com The presence of two such groups on a single methylene bridge makes the molecule a potent bifunctional electrophile, capable of undergoing two sequential substitution reactions.

| Sulfonate Leaving Group | Abbreviation | Structure of Anion | Name of Conjugate Acid | Approximate pKa of Conjugate Acid |

|---|---|---|---|---|

| Trifluoromethanesulfonate | TfO⁻ | CF₃SO₃⁻ | Triflic acid | -14 |

| 4-Methylbenzenesulfonate (Tosylate) | TsO⁻ | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid | -2.8 |

| Methanesulfonate (Mesylate) | MsO⁻ | CH₃SO₃⁻ | Methanesulfonic acid | -1.9 |

Given that the tosylate group is an excellent leaving group, Methylene bis(4-methylbenzenesulfonate) can undergo nucleophilic substitution via both S_N_1 and S_N_2 mechanisms, with the operative pathway being determined by the reaction conditions. The stereochemical outcome is directly dependent on the mechanism.

S_N_2 Mechanism : This pathway involves a backside attack by the nucleophile in a single, concerted step, leading to the inversion of the stereochemical configuration at the electrophilic carbon center. This process is known as a Walden inversion. S_N_2 reactions are favored by primary substrates, strong nucleophiles, and polar aprotic solvents.

S_N_1 Mechanism : This two-step pathway proceeds through the formation of a planar carbocation intermediate after the leaving group departs. libretexts.org The nucleophile can then attack this intermediate from either face with roughly equal probability. This typically results in the formation of a racemic mixture of enantiomers, meaning there is a loss of stereochemical information from the starting material. S_N_1 reactions are favored by substrates that can form stable carbocations, weak nucleophiles, and polar protic solvents. libretexts.org

The competition between S_N_1 and S_N_2 pathways for Methylene bis(4-methylbenzenesulfonate) is heavily influenced by the choice of solvent and the nature of the nucleophile.

Influence of the Solvent:

Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents have acidic protons and can form hydrogen bonds. libretexts.org They are effective at solvating both cations and anions. Their ability to stabilize the carbocation intermediate and the anionic leaving group makes them ideal for promoting the S_N_1 pathway. libretexts.org

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents have dipoles but lack acidic protons. They are good at solvating cations but not anions. By leaving the anionic nucleophile "bare" and more reactive, they significantly accelerate S_N_2 reactions. libretexts.org

Nonpolar Solvents (e.g., hexane (B92381), benzene): These solvents are generally poor choices for substitution reactions involving charged nucleophiles or intermediates, as they cannot effectively stabilize charged species, leading to very slow reaction rates.

Influence of the Nucleophile:

Nucleophilicity : Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) favor the S_N_2 mechanism, as the reaction rate is dependent on the nucleophile's concentration and reactivity. libretexts.org Weak nucleophiles (e.g., H₂O, ROH) favor the S_N_1 mechanism, where the nucleophile does not participate in the rate-determining step. libretexts.org

Steric Hindrance : Bulky nucleophiles can sterically hinder the backside attack required for an S_N_2 reaction, potentially slowing it down or favoring an elimination pathway instead.

| Factor | Favors S_N_1 Pathway | Favors S_N_2 Pathway |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, R₂N⁻) |

| Solvent | Polar Protic (e.g., water, methanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good (e.g., TsO⁻, I⁻) | Good (e.g., TsO⁻, I⁻) |

Mechanistic Investigations of Elimination Reactions

Elimination reactions, which result in the formation of alkenes, are common competing pathways to nucleophilic substitution. libretexts.org The tosylate groups in Methylene bis(4-methylbenzenesulfonate) are excellent leaving groups for elimination as well. The primary mechanisms are E1 and E2.

E2 Mechanism : This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. ksu.edu.sa The rate of this bimolecular reaction depends on the concentration of both the substrate and the base. youtube.com This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide), which are more likely to act as a base than a nucleophile.

E1 Mechanism : This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. libretexts.org A weak base (often the solvent) then removes an adjacent proton to form the double bond. ksu.edu.sa The E1 mechanism competes directly with the S_N_1 mechanism and is favored by the same conditions: a good leaving group, a substrate that forms a stable carbocation, and a polar protic solvent. libretexts.org

Participation in Polymerization and Crosslinking Processes

The bifunctional nature of Methylene bis(4-methylbenzenesulfonate), with two reactive sites, makes it a valuable monomer for step-growth polymerization and as a crosslinking agent. fiveable.me Bifunctional monomers are the fundamental building blocks for creating long, linear polymer chains. fiveable.me

In the context of polymerization, Methylene bis(4-methylbenzenesulfonate) acts as a bifunctional alkylating agent. The polymerization proceeds via a step-growth mechanism, typically through a series of nucleophilic substitution reactions. byui.eduresearchgate.net

The general mechanism involves reacting Methylene bis(4-methylbenzenesulfonate) with a bifunctional nucleophilic co-monomer, such as a diamine (H₂N-R-NH₂) or a diol (HO-R-OH).

Chain Initiation : One nucleophilic group from a co-monomer molecule attacks one of the electrophilic methylene carbons of Methylene bis(4-methylbenzenesulfonate), displacing the first tosylate leaving group and forming a new covalent bond.

Chain Propagation : The resulting molecule now has a reactive nucleophilic group at one end and a reactive electrophilic site (the remaining tosylate group) at the other. This species can then react with another bifunctional monomer. This step-wise process—where a nucleophilic end reacts with an electrophilic end—repeats, extending the polymer chain. byui.edu

Crosslinking : If used with monomers that have more than two functional groups or to link existing polymer chains, Methylene bis(4-methylbenzenesulfonate) can act as a crosslinking agent, forming bridges between chains and creating a polymer network.

This process allows for the synthesis of polymers such as polyamines or polyethers, with the structure of the resulting polymer being determined by the specific nucleophilic co-monomer used.

Kinetics of Polymerization Reactions Initiated by Methylene bis(4-methylbenzenesulfonate)

Crosslinking Mechanisms in Material Science Applications

Methylene bis(4-methylbenzenesulfonate) possesses two sulfonate ester groups, making it a bifunctional molecule theoretically capable of acting as a crosslinking agent. In principle, it could react with nucleophilic sites on polymer chains (such as hydroxyl or amine groups) via nucleophilic substitution, displacing the tosylate leaving groups and forming a covalent bridge between the chains. This would lead to the formation of a three-dimensional polymer network, enhancing the material's mechanical strength, thermal stability, and chemical resistance. pqri.org

However, a detailed search of the material science literature did not yield specific studies or data on the use of Methylene bis(4-methylbenzenesulfonate) for this purpose. Therefore, specific crosslinking mechanisms, reaction conditions, and the properties of resulting materials involving this particular compound are not documented in available research.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of Methylene bis(4-methylbenzenesulfonate) is dictated by the reactivity of its sulfonate ester linkages. Sulfonate esters, while used as protecting groups in organic synthesis due to their relative stability compared to other esters, are susceptible to hydrolysis under certain conditions. nih.govresearchgate.net The degradation of this compound in an aqueous environment is a critical factor for its storage and application.

The hydrolysis can proceed through two primary pathways, depending on the conditions and the nucleophile:

Nucleophilic attack at the sulfur atom: This is the more common pathway for the hydrolysis of sulfonate esters. A water molecule or a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic sulfur atom. This results in the cleavage of the sulfur-oxygen bond (S-O cleavage), leading to the formation of p-toluenesulfonic acid and an unstable intermediate, hydroxymethyl p-toluenesulfonate. This intermediate would readily decompose to formaldehyde (B43269) and another molecule of p-toluenesulfonic acid. This mechanism is generally favored under basic conditions. nih.gov

Nucleophilic attack at the methylene carbon atom: In this pathway, the nucleophile attacks the carbon atom of the methylene bridge. This results in the cleavage of the carbon-oxygen bond (C-O cleavage). This SN2-type reaction would also lead to the formation of p-toluenesulfonic acid and the same unstable intermediate, ultimately yielding formaldehyde and a second equivalent of p-toluenesulfonic acid.

The rate of hydrolysis is significantly influenced by pH and temperature. Under neutral conditions, the hydrolysis of sulfonate esters is generally slow. However, the rate increases under both acidic and basic conditions. In acidic media, protonation of the ester oxygen can make the sulfur atom more electrophilic, facilitating nucleophilic attack. In basic media, the potent nucleophile, hydroxide ion (OH⁻), accelerates the rate of S-O bond cleavage. enovatia.com

The primary degradation products from the complete hydrolysis of Methylene bis(4-methylbenzenesulfonate) are two equivalents of p-toluenesulfonic acid and one equivalent of formaldehyde.

The stability of various sulfonate esters to different chemical conditions has been studied, providing insight into the expected behavior of Methylene bis(4-methylbenzenesulfonate). The following table summarizes the stability of several types of sulfonate esters, which can serve as a guide for predicting the reactivity of the target compound.

| Sulfonate Ester Type | Reagent/Condition | Stability | Reference |

|---|---|---|---|

| Isopropyl (iPr) | Trifluoroacetic acid (TFA) | Labile | nih.gov |

| Trichloroethyl (TCE) | NaOH | Poor Stability | nih.gov |

| Trifluoroethyl (TFE) | NaOH | Cleaved after overnight incubation | nih.gov |

| Neopentyl (Neo) | NaOH | Stable | nih.gov |

| Phenyl (Ph) | Heating to 100°C | Inert | nih.gov |

| General Sulfonate Esters | NaBH4 | Stable | nih.gov |

| Methyl Methanesulfonate | Water (Hydrolysis) | Susceptible | enovatia.com |

Advanced Applications in Organic Synthesis and Materials Science

Building Block in Complex Organic Synthesis

The unique structural and electronic properties of Methylene (B1212753) bis(4-methylbenzenesulfonate) make it an important precursor in the construction of intricate organic molecules. Its ability to introduce a methylene bridge between two nucleophilic centers is a key feature in the design of complex frameworks.

While direct experimental evidence for the use of Methylene bis(4-methylbenzenesulfonate) in the synthesis of noradamantane is not extensively documented, its role as a bifunctional electrophile suggests its potential as a precursor for other cage compounds. The synthesis of such strained polycyclic systems often relies on the precise introduction of bridging units. For instance, the formation of cage-like structures can be envisioned through the reaction of Methylene bis(4-methylbenzenesulfonate) with suitable bicyclic or polycyclic di-anions, where the methylene group acts as a key bridging element to construct the final caged framework.

The general strategy would involve a double nucleophilic substitution reaction where a pre-organized dicarbanion displaces the two tosylate groups. The rigidity and stereochemistry of the starting di-anion would be crucial in directing the cyclization to the desired caged structure.

Table 1: Hypothetical Reaction Parameters for Cage Compound Synthesis

| Parameter | Value/Condition |

| Reactant 1 | Methylene bis(4-methylbenzenesulfonate) |

| Reactant 2 | Pre-organized bicyclic di-anion |

| Solvent | Anhydrous, non-protic (e.g., THF, DME) |

| Temperature | -78 °C to room temperature |

| Stoichiometry | 1:1 molar ratio |

| Product Type | Methylene-bridged cage compound |

This table represents a generalized and hypothetical reaction scheme based on the known reactivity of bis(tosylates) and the synthetic requirements for cage compounds.

Methylene bis(4-methylbenzenesulfonate) is a valuable reagent for the synthesis of various heterocyclic compounds, particularly macrocycles. Its ability to react with dinucleophiles makes it a key component in cyclization reactions to form large rings containing heteroatoms. For example, the reaction of Methylene bis(4-methylbenzenesulfonate) with diamines or diols can lead to the formation of aza- and oxa-crown ethers, respectively.

In these reactions, the methylene group acts as a linker between two nucleophilic sites of a longer chain, effectively "stitching" the molecule into a cyclic structure. The yields of these macrocyclization reactions are often dependent on high-dilution conditions to favor intramolecular over intermolecular reactions.

A notable application is in the synthesis of monoaza crown ethers, where dialkanolamines are treated with oligoethylene glycol di(toluene-p-sulphonates) to yield the desired macrocyclic products. rsc.org

Table 2: Examples of Heterocyclic Compounds Synthesized Using Bis-Tosylates

| Dinucleophile | Resulting Heterocycle |

| Dialkanolamine | Monoaza crown ether |

| Diol | Oxa-crown ether |

| Diamine | Diaza-macrocycle |

While direct participation of Methylene bis(4-methylbenzenesulfonate) in classical multi-component reactions is not a common strategy, its role as a bifunctional alkylating agent can initiate cascade reaction sequences. A cascade reaction is a process involving two or more consecutive reactions where the subsequent reaction occurs as a result of the functionality formed in the previous step.

For instance, the initial reaction of Methylene bis(4-methylbenzenesulfonate) with a suitable nucleophile can generate an intermediate that is primed for a subsequent intramolecular cyclization or rearrangement. This approach allows for the rapid construction of complex polycyclic systems from relatively simple starting materials. The efficiency of such cascade processes lies in their ability to form multiple chemical bonds in a single synthetic operation, which is a key principle of modern green chemistry.

Reagent in Polymer Chemistry

The bifunctionality of Methylene bis(4-methylbenzenesulfonate) also lends itself to applications in polymer chemistry, where it can be used as a monomer for the synthesis of certain types of polymers or as a cross-linking agent to modify the properties of existing polymer chains.

Theoretically, Methylene bis(4-methylbenzenesulfonate) could be employed in the synthesis of polyethers through polycondensation with diols. In this scenario, the tosylate groups would be displaced by the hydroxyl groups of the diol in a step-growth polymerization mechanism. The resulting polymer would have a polyether backbone with repeating methylene ether units. The properties of the resulting polyether would depend on the structure of the diol used.

However, the synthesis of polyesters and polyurethanes typically involves the reaction of dicarboxylic acids (or their derivatives) with diols, and diisocyanates with diols, respectively. The functional groups present in Methylene bis(4-methylbenzenesulfonate) are not directly suited for these specific polymerization reactions.

In the context of epoxy resins, Methylene bis(4-methylbenzenesulfonate) could theoretically act as a co-curing agent or modifier. Amine-based curing agents for epoxy resins function by nucleophilic attack of the amine on the epoxide ring. While Methylene bis(4-methylbenzenesulfonate) is an electrophile, it could potentially react with the amine curing agent, leading to a more complex cross-linked network. However, other methylene-bis compounds, such as 4,4'-methylenebis(2,6-dialkylanilines), are more commonly used as direct curing agents for epoxy resins. researchgate.net

As a cross-linking agent, Methylene bis(4-methylbenzenesulfonate) can be used to create covalent bonds between polymer chains, thereby increasing the molecular weight and modifying the physical properties of the material. For example, it could be used to cross-link polymers containing nucleophilic functional groups, such as polyamides or polyamines. The methylene bridge would form a covalent link between two polymer chains, leading to a three-dimensional network structure. This cross-linking would be expected to improve the thermal stability, mechanical strength, and chemical resistance of the polymer.

Table 3: Potential Cross-Linking Applications

| Polymer Type | Nucleophilic Group | Result of Cross-Linking |

| Polyamide | Amide N-H | Increased rigidity and thermal stability |

| Polyamine | Primary/Secondary Amine | Formation of a thermoset network |

| Polyol | Hydroxyl | Formation of polyether cross-links |

This table illustrates the potential of Methylene bis(4-methylbenzenesulfonate) as a cross-linking agent for various polymer types based on its chemical reactivity.

Utilization in Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.gov Their synthesis involves a repetitive sequence of reactions, leading to concentric layers of branching units around a central core. chemrxiv.orgnih.gov This precise, layer-by-layer growth allows for exact control over the size, shape, and placement of functional groups on the dendrimer surface. nih.gov Due to these features, dendrimers are explored for numerous applications, including as drug delivery vehicles, imaging agents, and catalysts. nih.govmdpi.com

The synthesis of dendrimers can be achieved through two primary strategies: the divergent method, where growth starts from the core and extends outward, and the convergent method, where dendritic wedges (dendrons) are synthesized first and then attached to a central core. mdpi.com Families of dendrimers like Poly(amidoamine) (PAMAM) and Poly(Propylene Imine) (PPI) are well-established examples, typically synthesized using a divergent approach involving reactions like Michael additions and amidation. mdpi.com While a wide variety of molecules can serve as the core or branching units, the specific utilization of Methylene bis(4-methylbenzenesulfonate) in dendrimer synthesis is not extensively documented in recent literature. Its structure, featuring two tosylate groups—which are excellent leaving groups—connected by a methylene bridge, suggests its potential utility as a core molecule to which initial branches could be attached, or as a linker to connect different dendrimer fragments.

Role in Supramolecular Chemistry and Coordination Chemistry

The fields of supramolecular and coordination chemistry focus on the assembly of molecules and ions into larger, organized structures through non-covalent interactions or coordinate bonds.

Methylene bis(4-methylbenzenesulfonate) and its derivatives possess features that make them potential candidates for use as ligands or precursors in the synthesis of metal coordination complexes. A ligand in coordination chemistry is an ion or molecule that binds to a central metal atom to form a coordination complex. The sulfonate groups within the Methylene bis(4-methylbenzenesulfonate) structure contain oxygen atoms with lone pairs of electrons that could coordinate with metal centers. Furthermore, the molecule can serve as a precursor to more complex ligands. For instance, Schiff base ligands, which are known to form stable complexes with a variety of transition metals, can be synthesized and subsequently complexed with metal ions like Ni(II) and Zn(II). sapub.org In such complexes, the ligand coordinates with the central metal atom through its donor atoms, leading to the formation of well-defined structures with potential applications in areas like catalysis and medicinal chemistry. sapub.org

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). espublisher.comnih.gov This combination of inorganic and organic components creates a highly ordered, porous structure with an exceptionally large surface area. nih.gov The properties of MOFs, such as pore size, shape, and functionality, can be fine-tuned by carefully selecting the metal and organic linker building blocks. researchgate.net

The synthesis of MOFs is typically achieved through methods like solvothermal or hydrothermal synthesis, where the components are self-assembled from a solution under controlled conditions. nih.gov The organic linkers are crucial as they dictate the topology and functionality of the resulting framework. espublisher.com While Methylene bis(4-methylbenzenesulfonate) itself is not a typical linker due to the lack of common coordinating groups like carboxylates or pyridyls, its scaffold could be chemically modified to incorporate such functionalities. This would transform it into a viable organic strut for MOF synthesis, potentially introducing flexibility or specific electronic properties to the framework. The versatility in the design of organic linkers is a key driver in the development of new MOFs for applications in gas storage, separation, catalysis, and drug delivery. nih.govresearchgate.net

Emerging Applications in Chemical Research

The unique reactivity and structure of Methylene bis(4-methylbenzenesulfonate) and its derivatives have led to their investigation in specialized areas of chemical research, including corrosion inhibition and the development of chemosensors.

Derivatives of 4-methylbenzenesulfonate (B104242) have been successfully synthesized and evaluated as effective corrosion inhibitors, particularly for mild steel in acidic environments. scielo.org.zaresearchgate.net Research has focused on ionic liquids incorporating the 4-methylbenzenesulfonate anion, which have demonstrated significant potential in preventing corrosion. scielo.org.zaonetunnel.org

Two such derivatives, 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate (1-BOPAMS) and 4-(benzyloxy)-4-oxobutan-1-aminium 4-methylbenzenesulfonate (4-BOBAMS), have been studied for their ability to protect mild steel in 1.0 M hydrochloric acid. scielo.org.zaresearchgate.netonetunnel.org The inhibition efficiency of these compounds increases with their concentration, reaching maximum values of 90.32% for 1-BOPAMS and 97.91% for 4-BOBAMS at the highest tested concentrations. scielo.org.zaresearchgate.netonetunnel.org

The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the steel surface, forming a protective film. nih.gov This adsorption process is spontaneous and follows the Langmuir adsorption isotherm. scielo.org.zaresearchgate.net Potentiodynamic polarization studies indicate that these derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scielo.org.zaresearchgate.net Electrochemical impedance spectroscopy (EIS) confirms that the charge transfer mechanism of corrosion is controlled by the presence of these inhibitors. scielo.org.zaresearchgate.netonetunnel.org

Inhibition Efficiency of 4-Methylbenzenesulfonate Derivatives

| Inhibitor Compound | Maximum Concentration | Inhibition Efficiency (%) | Adsorption Isotherm |

|---|---|---|---|

| 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate (1-BOPAMS) | Highest Tested | 90.32 | Langmuir |

This table summarizes the performance of two ionic liquid derivatives of 4-methylbenzenesulfonate as corrosion inhibitors for mild steel in 1.0 M HCl. Data sourced from scielo.org.zaresearchgate.netonetunnel.org.

Chemosensors are molecules designed to detect and signal the presence of specific chemical species (analytes) through a measurable change, such as color or fluorescence. The design of a chemosensor typically involves a receptor unit that selectively binds to the analyte and a signaling unit that reports this binding event. While the development of novel chemosensors is an active area of research, the specific use of Methylene bis(4-methylbenzenesulfonate) as a primary scaffold for chemosensor design is not prominently featured in available scientific literature. The development of such sensors would likely require significant functionalization of the parent molecule to introduce specific binding sites for target analytes and appropriate chromophoric or fluorophoric signaling units.

Spectroscopic Characterization and Analytical Methodologies for Methylene Bis 4 Methylbenzenesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of Methylene (B1212753) bis(4-methylbenzenesulfonate), offering precise insights into the proton and carbon environments within the molecule.

The key proton signals expected are:

Aromatic Protons: The protons on the two benzene (B151609) rings will appear as two distinct doublets. Due to the electron-withdrawing nature of the sulfonate group, the protons ortho to this group (H-2, H-6) will be deshielded and resonate downfield, typically in the range of δ 7.7-7.8 ppm. The protons meta to the sulfonate group (H-3, H-5) will appear slightly upfield, around δ 7.3-7.4 ppm. This results in a characteristic AA'BB' splitting pattern for each aromatic ring.

Methylene Protons: The two protons of the central methylene bridge (-CH₂-) are expected to produce a singlet. This signal would likely appear in the δ 5.5-6.0 ppm region, shifted downfield due to the deshielding effect of the two adjacent electronegative oxygen atoms of the sulfonate groups.

Methyl Protons: The two methyl groups on the tosyl moieties are equivalent and will give rise to a sharp singlet at approximately δ 2.4-2.5 ppm, a typical region for benzylic methyl protons.

While specific experimental spectra for Methylene bis(4-methylbenzenesulfonate) are often part of internal supplier documentation, Certificates of Analysis confirm that the ¹H NMR spectrum is a standard quality control measure and is consistent with the proposed structure. chemscene.comscribd.comabx.de

Table 1: Predicted ¹H NMR Spectral Data for Methylene bis(4-methylbenzenesulfonate)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to -SO₂) | 7.7 - 7.8 | Doublet | 4H |

| Aromatic (meta to -SO₂) | 7.3 - 7.4 | Doublet | 4H |

| Methylene (-CH₂-) | 5.5 - 6.0 | Singlet | 2H |

| Methyl (-CH₃) | 2.4 - 2.5 | Singlet | 6H |

Complementing the proton data, ¹³C NMR spectroscopy confirms the carbon skeleton of the molecule. The symmetry of Methylene bis(4-methylbenzenesulfonate) means that only five distinct carbon signals are expected in the proton-decoupled spectrum.

The predicted signals are:

Carbonyl-equivalent Carbon (C-1): The carbon atom of the benzene ring directly attached to the sulfur atom is expected to resonate around δ 132-135 ppm.

Aromatic Carbons (C-2, C-6 and C-3, C-5): The ortho and meta carbons of the aromatic rings will appear in the typical aromatic region, between δ 127 and δ 130 ppm.

Quaternary Aromatic Carbon (C-4): The carbon atom bonded to the methyl group is anticipated to have a chemical shift in the range of δ 145-146 ppm.

Methylene Carbon (-CH₂-): The central methylene carbon is significantly deshielded by the two adjacent oxygen atoms and is expected to appear downfield, likely in the δ 80-90 ppm range.

Methyl Carbon (-CH₃): The methyl carbon signal is expected at a characteristic upfield position, around δ 21-22 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for Methylene bis(4-methylbenzenesulfonate)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Ar-S) | 132 - 135 |

| C-2, C-6 (Ar-H) | 128 - 130 |

| C-3, C-5 (Ar-H) | 127 - 129 |

| C-4 (Ar-C) | 145 - 146 |

| Methylene (-CH₂-) | 80 - 90 |

| Methyl (-CH₃) | 21 - 22 |

For unambiguous assignment of proton and carbon signals, especially in more complex or impure samples, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the ortho and meta protons on the aromatic rings, showing cross-peaks between the signals at δ ~7.7 ppm and δ ~7.3 ppm.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the aromatic proton signals and their corresponding carbon signals, the methylene proton singlet and the downfield methylene carbon signal, and the methyl proton singlet with the upfield methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations. This would be useful to confirm the connectivity of the entire molecule. For instance, correlations would be expected between the methylene protons and the C-1 carbon of the aromatic ring, and between the aromatic protons and the quaternary C-4 carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Methylene bis(4-methylbenzenesulfonate). The spectrum is dominated by absorptions characteristic of the sulfonate ester and aromatic functionalities.

Key characteristic absorption bands include:

S=O Stretching: The sulfonate group gives rise to two very strong and sharp absorption bands. The asymmetric stretching vibration typically appears in the 1350-1380 cm⁻¹ region, while the symmetric stretch is found around 1170-1200 cm⁻¹. These intense peaks are highly diagnostic for the presence of the tosyl group.

S-O-C Stretching: The stretching vibrations of the S-O-C linkage are expected to produce strong bands in the 1000-1050 cm⁻¹ and 900-960 cm⁻¹ regions.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). The C=C stretching vibrations within the benzene ring appear as a series of medium to sharp bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching of the methyl and methylene groups will show absorptions in the 2850-3000 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for Methylene bis(4-methylbenzenesulfonate)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S=O (Sulfonate) | Asymmetric Stretch | 1350 - 1380 | Strong, Sharp |

| S=O (Sulfonate) | Symmetric Stretch | 1170 - 1200 | Strong, Sharp |

| S-O-C | Stretch | 900 - 1050 | Strong |

| Aromatic C-H | Stretch | 3030 - 3100 | Weak to Medium |

| Aromatic C=C | In-ring Stretch | 1450 - 1600 | Medium, Sharp |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of Methylene bis(4-methylbenzenesulfonate), further confirming its structure. The molecular formula is C₁₅H₁₆O₆S₂ with a molecular weight of 356.41 g/mol . ambeed.comnucmedcor.com

Upon electron ionization (EI), the molecular ion ([M]⁺˙) would be expected at m/z 356. The fragmentation pattern would likely be dominated by cleavages characteristic of sulfonate esters. A primary fragmentation pathway would involve the cleavage of the C-O bond, leading to the formation of a tosyl radical and a [M - OTs]⁺ cation. Another significant fragmentation would be the formation of the stable p-toluenesulfonyl cation (tosyl cation) at m/z 155. Further fragmentation of the aromatic ring could lead to the tropylium (B1234903) ion at m/z 91.

Common fragmentation pathways include:

Loss of a tosyl group (C₇H₇SO₂) to give a fragment at m/z 201.

Formation of the tosyl cation (C₇H₇SO₂⁺) at m/z 155.

Formation of the tolyl cation (C₇H₇⁺) at m/z 91, often seen as a tropylium ion.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn allows for the unambiguous determination of its elemental composition. For Methylene bis(4-methylbenzenesulfonate) (C₁₅H₁₆O₆S₂), the calculated exact mass is 356.0388. HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very narrow margin of error (typically <5 ppm), thereby confirming the molecular formula and distinguishing it from other potential isobaric compounds.

Chromatographic Techniques for Purity Assessment and Product Isolation

Chromatographic methods are indispensable for separating Methylene bis(4-methylbenzenesulfonate) from starting materials, byproducts, and other impurities. These techniques exploit differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective qualitative tool for monitoring the progress of chemical reactions that synthesize Methylene bis(4-methylbenzenesulfonate). ukessays.comlibretexts.org This technique allows chemists to quickly assess the consumption of reactants and the formation of the desired product. aga-analytical.com.pl

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a polar stationary phase like silica (B1680970) gel. ukessays.com The plate is then placed in a developing chamber containing a suitable mobile phase, a solvent system of specific polarity. As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates. The separation is based on the relative affinities of the compounds for the stationary and mobile phases.

For monitoring the formation of Methylene bis(4-methylbenzenesulfonate), three lanes are typically spotted on a single TLC plate: one for the starting material (e.g., p-toluenesulfonyl chloride), one for the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org The disappearance of the starting material spot and the appearance of a new spot corresponding to the product in the reaction mixture lane indicate the progression of the reaction. libretexts.org The reaction is considered complete when the spot for the limiting reactant is no longer visible. libretexts.org Visualization is often achieved under UV light, as the aromatic rings in the molecule are UV-active. libretexts.org Although specific mobile phase systems for this compound are not extensively published, a common approach would involve testing various ratios of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, to achieve optimal separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of Methylene bis(4-methylbenzenesulfonate), providing high-resolution separation, precise quantification, and detection of trace-level impurities. chemscene.com This method is crucial for determining the final purity of the synthesized product.

In a typical HPLC analysis, a reversed-phase column, such as an octadecylsilane (B103800) (C18) bonded silica column, is used. google.comxn--48sz6kh6ag7kz83b.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase, commonly a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is pumped through the column. google.comsielc.com By programming a gradient elution, where the proportion of the organic solvent is increased over time, compounds with varying polarities can be effectively separated and eluted from the column. google.com

Detection is most commonly performed using an ultraviolet (UV) detector, as the benzene rings within the Methylene bis(4-methylbenzenesulfonate) structure absorb strongly in the UV region. researchgate.net A detection wavelength in the range of 220-260 nm is typically effective for sulfonates. google.comxn--48sz6kh6ag7kz83b.com The retention time (the time it takes for the compound to travel through the column) is a characteristic identifier, while the area under the peak in the chromatogram is proportional to the compound's concentration, allowing for accurate quantification. researchgate.net This method can detect and quantify potential impurities, such as residual starting materials or related sulfonate byproducts. nih.govresearchgate.net A certificate of analysis for a commercial sample of Methylene bis(4-methylbenzenesulfonate) reported a purity of 99.85% as determined by HPLC, underscoring the method's precision. chemscene.com

Table 1: Representative HPLC Parameters for Analysis of Sulfonate Esters

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 220 - 260 nm |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 30 °C |

Note: This table presents typical conditions based on methods for related sulfonate compounds; specific parameters for Methylene bis(4-methylbenzenesulfonate) would require method development and validation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass percent) of a compound. For Methylene bis(4-methylbenzenesulfonate), this method provides experimental verification of its chemical formula, C₁₅H₁₆O₆S₂. nih.gov The technique involves combusting a small, precisely weighed sample of the pure compound in an excess of oxygen. The combustion products—carbon dioxide, water, and sulfur dioxide—are collected and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and sulfur. The oxygen percentage is typically determined by difference.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's identity and purity.

Table 2: Elemental Composition of Methylene bis(4-methylbenzenesulfonate)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 15 | 180.165 | 50.55 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 4.53 |

| Oxygen | O | 15.999 | 6 | 95.994 | 26.93 |

| Sulfur | S | 32.065 | 2 | 64.130 | 18.00 |

| Total | | | | 356.417 | 100.00 |

Crystallography for Solid-State Structural Determination

Crystallography, specifically single-crystal X-ray diffraction, is the most definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of Methylene bis(4-methylbenzenesulfonate) can be grown, this technique can provide unambiguous proof of its structure.

The method involves mounting a single crystal in an X-ray beam. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the exact positions of each atom can be determined, yielding precise bond lengths, bond angles, and torsional angles.

Table 3: Hypothetical Crystallographic Data Parameters for Methylene bis(4-methylbenzenesulfonate)

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry of the crystal structure. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the formula weight and unit cell volume. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: This table lists the parameters that would be determined in a crystallographic study. The actual values can only be obtained through experimental X-ray diffraction analysis.

Theoretical and Computational Studies of Methylene Bis 4 Methylbenzenesulfonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For Methylene (B1212753) bis(4-methylbenzenesulfonate), DFT calculations would provide fundamental insights into its stability, reactivity, and electronic properties.

A DFT analysis would begin by optimizing the molecule's three-dimensional geometry to find its most stable energetic state. From this, the electron density distribution could be calculated and mapped. The electron density map highlights regions of high and low electron concentration. For Methylene bis(4-methylbenzenesulfonate), regions with lower electron density, particularly around the sulfur atoms of the sulfonate groups and the central methylene carbon, would be identified as electrophilic sites. These are the most probable locations for a nucleophilic attack, a key step in many reactions involving this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. semanticscholar.org

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. It uses a color scale to indicate charge distribution:

Red regions: Indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen. These sites are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential (electron-poor), expected near the hydrogen atoms and the sulfur atoms. These are the sites prone to nucleophilic attack. researchgate.net

For Methylene bis(4-methylbenzenesulfonate), MEP analysis would likely show significant negative potential around the oxygen atoms of the sulfonate groups and positive potential around the central methylene bridge and the sulfur atoms, corroborating the predicted sites for chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation for Methylene bis(4-methylbenzenesulfonate) would model its dynamic behavior, providing insights into its flexibility and how it interacts with other molecules, such as solvents or reactants.

This analysis would reveal the preferred three-dimensional shapes (conformations) of the molecule, including the rotation around the various single bonds. Understanding the conformational landscape is essential for predicting how the molecule might "dock" with other species or how it packs in a solid state. It would also allow for the study of intermolecular forces, such as van der Waals forces and dipole-dipole interactions, which govern its physical properties like melting point and solubility.

Computational Modeling of Polymerization and Crosslinking Reactions

Methylene bis(4-methylbenzenesulfonate) can act as a crosslinking agent, where its two sulfonate groups serve as leaving groups in reactions that form bridges between polymer chains. Computational modeling could simulate these polymerization and crosslinking processes. By modeling the reaction pathways, chemists can predict the activation energies required for the reaction to proceed, identify potential transition states, and understand the reaction mechanism at an atomic level. This would be invaluable for optimizing reaction conditions (e.g., temperature, catalyst) to achieve desired polymer properties.

Retrosynthetic Analysis and Strategic Disconnections Involving Methylene Bis 4 Methylbenzenesulfonate

Retrosynthetic Strategies for Methylene (B1212753) bis(4-methylbenzenesulfonate) itself

A logical retrosynthetic analysis of Methylene bis(4-methylbenzenesulfonate) (I) involves disconnecting the ester linkages between the methanediol (B1200039) core and the two p-toluenesulfonyl groups. This leads to methanediol (formaldehyde hydrate) (II) and two equivalents of p-toluenesulfonyl chloride (TsCl) (III) as the primary synthons.

Retrosynthetic Pathway:

| Target Molecule | Disconnection | Synthons |

| Methylene bis(4-methylbenzenesulfonate) (I) | C-O (Sulfonate Ester) | Methanediol (II) + 2x p-Toluenesulfonyl Chloride (III) |

In the forward synthesis, this translates to the reaction of formaldehyde (B43269) (or its equivalents like paraformaldehyde or formalin) with p-toluenesulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction involves the nucleophilic attack of the hydroxyl groups of methanediol on the electrophilic sulfur atom of p-toluenesulfonyl chloride.

This retrosynthetic approach is strategically sound as it breaks the molecule down into readily available and inexpensive starting materials. The formation of the sulfonate ester bonds is a reliable and high-yielding transformation.

Application of Methylene bis(4-methylbenzenesulfonate) as a Synthon for Bifunctional Molecules